molecular formula C13H16ClN5O B13764163 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride CAS No. 70551-91-6

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride

Cat. No.: B13764163
CAS No.: 70551-91-6
M. Wt: 293.75 g/mol
InChI Key: BSXDAGNPCMVYCH-UHFFFAOYSA-N
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Description

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride typically involves the reaction of isobutyrylhydrazine with 5-phenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to produce large quantities of the compound with high purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens and alkylating agents are used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine
  • 5-Phenyl-1,2,4-triazine
  • Isobutyrylhydrazine

Uniqueness

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

70551-91-6

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75 g/mol

IUPAC Name

(2-methylpropanoylamino)-(5-phenyl-1,2,4-triazin-3-yl)azanium;chloride

InChI

InChI=1S/C13H15N5O.ClH/c1-9(2)12(19)16-18-13-15-11(8-14-17-13)10-6-4-3-5-7-10;/h3-9H,1-2H3,(H,16,19)(H,15,17,18);1H

InChI Key

BSXDAGNPCMVYCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N[NH2+]C1=NC(=CN=N1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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